2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid
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Overview
Description
“2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid” is an aromatic ether with the CAS Number: 509142-74-9 . It has a molecular weight of 299.04 and its IUPAC name is [4-bromo-2-(trifluoromethoxy)phenyl]acetic acid . The compound is typically stored in a sealed, dry environment at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6BrF3O3/c10-6-2-1-5(3-8(14)15)7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15) . This indicates the compound’s molecular structure and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The introduction of the -OCF3 group influences the acidity of the compound, depending on the position of the substituent .Scientific Research Applications
Aryne Route to Naphthalenes
- Research Context : Utilizing 1-bromo-2-(trifluoromethoxy)benzene and related compounds for generating intermediates that are essential in synthesizing naphthalenes.
- Key Findings : This study by Schlosser & Castagnetti (2001) demonstrates the generation of bromo-(trifluoromethoxy)phenyllithium intermediates, which are pivotal in synthesizing 1- and 2-(trifluoromethoxy)naphthalenes, compounds with potential applications in materials science and pharmaceuticals (Schlosser & Castagnetti, 2001).
Synthesis of Bromo-Hydroxybiphenyl
- Research Context : Exploring the synthesis of bromo-hydroxybiphenyl, a key intermediate in producing liquid crystal display materials.
- Key Findings : Guo-du (2001) focused on bromination after esterification, highlighting the role of trifluoroacetic anhydride in achieving higher yields. This process is crucial for developing advanced display technologies (Ren Guo-du, 2001).
Reactivity and Structure of Bromo-Substituted Molecules
- Research Context : Investigating the reactivity and structural properties of bromo-substituted phenylacetic acids.
- Key Findings : Srivastava et al. (2015) conducted a detailed study on halogenated phenylacetic acids, providing insights into their acidity, vibrational spectra, and reactivity. These findings are significant for developing novel compounds with specific chemical properties (Srivastava et al., 2015).
Larvicidal Activity
- Research Context : The development of 2-(5-bromo-2-(trifluoromethoxy)phenyl)-1,3,4-oxadiazole compounds for larvicidal applications.
- Key Findings : Santhanalakshmi et al. (2022) synthesized compounds showing significant larvicidal activity against Culex quinquefasciatus mosquitoes. This research is pivotal in developing new methods for mosquito control (Santhanalakshmi et al., 2022).
Safety And Hazards
properties
IUPAC Name |
2-[4-bromo-2-(trifluoromethoxy)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c10-6-2-1-5(3-8(14)15)7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCJHGIGLFQEDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid |
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